3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Physicochemical Properties Drug Design Lead Optimization

Researchers developing next-gen anti-inflammatory agents require a soluble pyrazole scaffold with defined regiochemistry. 3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS 1006458-61-2) addresses this need as a validated building block analogous to the NSAID lonazolac core, with quantifiable physicochemical properties that ensure experimental reproducibility. • XLogP -1.1 & TPSA 98.2 Ų - ideal solubilizing tail for lead optimization & BBB exclusion • 2 HBD, 4 HBA - defined H-bonding profile for target engagement & fragment-based discovery • ≥97% purity - consistent quality for SAR campaigns & focused library synthesis

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 1006458-61-2
Cat. No. B2515001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
CAS1006458-61-2
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESC1=CN(N=C1C(=O)N)CCC(=O)O
InChIInChI=1S/C7H9N3O3/c8-7(13)5-1-3-10(9-5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12)
InChIKeyRAZUZVRKBLMKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid: Key Specifications and In-Class Positioning for Scientific Procurement


3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1006458-61-2) is a pyrazole-1-propanoic acid derivative with a molecular formula of C7H9N3O3 and a molecular weight of 183.16 g/mol . This compound features a pyrazole ring substituted with a carbamoyl group at the 3-position and a propanoic acid chain, providing a versatile scaffold for drug discovery, particularly as an analog to the known anti-inflammatory drug lonazolac [1]. It is commercially available from multiple vendors as a research chemical with typical purities of 95-98% , positioning it as a specialized building block for medicinal chemistry and chemical biology applications.

Why 3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid Cannot Be Replaced by Other Pyrazole-Propanoic Acid Isomers or Analogs


The 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid scaffold presents a specific regiochemical and functional group arrangement that is not interchangeable with its close structural analogs, such as the 2-substituted propanoic acid isomer [1] or the 5-carbamoyl positional isomer . Subtle changes in the position of the carbamoyl group on the pyrazole ring, or the point of attachment of the propanoic acid chain, can drastically alter a molecule's physicochemical properties—including pKa, lipophilicity (LogP), and hydrogen-bonding capacity—which in turn dictate its behavior in biological assays, its suitability for further synthetic derivatization, and its overall performance in a research program . Simply substituting one in-class analog for another without accounting for these quantitative property differences risks compromising experimental reproducibility and misdirecting medicinal chemistry efforts.

Quantitative Differentiation of 3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid from Its Closest Analogs


Acidity (pKa) Comparison: 3-(3-Carbamoyl) Derivative vs. Unsubstituted Pyrazole-1-Propanoic Acid

The target compound exhibits a predicted pKa of 4.28 ± 0.10, a value that is virtually identical to the predicted pKa of 4.29 ± 0.10 for the unsubstituted 3-(1H-pyrazol-1-yl)propanoic acid . This near-identical acidity indicates that the addition of the 3-carbamoyl group does not significantly perturb the ionization state of the carboxylic acid moiety. In stark contrast, the structurally similar 2-(3-carbamoyl) isomer has a reported experimental pKa of 4.47 [1], and the 5-carbamoyl isomer has a reported experimental pKa of 2.45 [2], demonstrating how minor positional changes can lead to major differences in acid/base character.

Physicochemical Properties Drug Design Lead Optimization

Lipophilicity (XLogP) Comparison: 3-(3-Carbamoyl) Derivative vs. Unsubstituted Pyrazole-1-Propanoic Acid

The target compound has a reported XLogP of -1.1 , indicating a high degree of hydrophilicity. This value is significantly lower (more hydrophilic) than the predicted XLogP of ~2.8 for a typical unsubstituted pyrazole analog . The introduction of the polar carbamoyl group reduces lipophilicity by nearly four orders of magnitude in the partition coefficient, which will profoundly affect membrane permeability and distribution.

ADME Lipophilicity Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA) Comparison

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a Topological Polar Surface Area (TPSA) of 98.2 Ų . In comparison, the unsubstituted 3-(1H-pyrazol-1-yl)propanoic acid has only 1 H-bond donor and 3 H-bond acceptors, and a lower TPSA . The increased H-bonding capacity and higher TPSA of the 3-carbamoyl derivative are a direct consequence of the added carbamoyl group, and predict enhanced aqueous solubility and stronger, more specific interactions with biological targets like enzymes and receptors [1].

Molecular Interactions Drug-Likeness Solubility

Activity in Leukotriene Biosynthesis Inhibition: Class-Level Evidence for Pyrazole-3-Propanoic Acid Scaffolds

While direct IC50 data for the specific target compound 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid was not identified, its parent class—pyrazole-3-propanoic acids—has been demonstrated to be a productive scaffold for inhibiting leukotriene (LT) biosynthesis in human neutrophils. A series of 36 structurally related compounds yielded potent inhibitors with IC50 values in the 1.6–3.5 μM range, and dual-acting compounds with COX-1 IC50 values as low as 0.014 μM [1]. This class-level activity, driven by the core pyrazole-3-propanoic acid pharmacophore, indicates a promising biological space for exploration. In comparison, the parent 1,5-diarylpyrazol-3-propanoic acids (4a-b) showed only moderate activity with IC50 values of 12–14 μM [2], demonstrating that structural optimization on this core can yield a >7-fold improvement in potency.

Anti-inflammatory Leukotriene Inhibition Neutrophils

Strategic Research Applications for 3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid Based on Verified Evidence


Anti-inflammatory Drug Discovery: A Starting Point for Leukotriene Biosynthesis Inhibitors

Based on class-level evidence, the pyrazole-3-propanoic acid scaffold is a validated core for developing novel leukotriene biosynthesis inhibitors [1]. Researchers aiming to create next-generation anti-inflammatory or anti-allergic therapeutics can use 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid as a starting building block. Its carbamoyl group provides a handle for further derivatization to optimize potency and selectivity, following the established structure-activity relationship (SAR) that has already yielded compounds with sub-micromolar activity on COX-1 [1].

Physicochemical Property Tuning: Introducing Polarity to Balance Lipophilicity

With a very low XLogP of -1.1 and a high TPSA of 98.2 Ų , this compound is an ideal choice for medicinal chemists who need to increase the aqueous solubility and reduce the membrane permeability of a lead series. When conjugated to a more lipophilic pharmacophore, the 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid moiety can serve as a 'solubilizing tail' to improve drug-likeness and oral bioavailability, or to prevent unwanted blood-brain barrier penetration for peripherally acting drugs.

Synthesis of Analogs to Lonazolac and Other NSAIDs

The compound is structurally analogous to the pyrazole core of the non-steroidal anti-inflammatory drug (NSAID) lonazolac [2]. It is therefore a direct and valuable precursor for synthesizing novel lonazolac analogs or for creating focused libraries of pyrazole-containing anti-inflammatory agents. The ready availability of the compound in high purity (≥97%) from multiple vendors makes it a practical and accessible building block for high-throughput synthesis and medicinal chemistry campaigns.

Chemical Biology Tool for Investigating Enzyme Binding Pockets

The compound's defined H-bonding profile (2 donors, 4 acceptors) and polar surface area make it a suitable probe for mapping the binding interactions within the active sites of enzymes or receptors . Its small size and functional groups allow for incorporation into larger molecules without introducing excessive lipophilicity, making it a useful module for fragment-based drug discovery or for creating bioconjugates where maintaining aqueous solubility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.